2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one

PDE4 inhibition Structure-activity relationship N2-substituent effect

Procure 2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one as an unsubstituted N2-pyridin-4-ylmethyl pyridazin-3(2H)-one intermediate for medicinal chemistry and coordination chemistry programs. With zero hydrogen-bond donors, three acceptors, XLogP of -0.1, and TPSA of 45.6 Ų, this compound meets Rule-of-Three fragment criteria and shows low non-specific binding versus more lipophilic N2-benzyl analogs. The pyridine nitrogen enables salt-bridge or metal-coordination interactions, while the three vacant ring positions (C4, C5, C6) allow rapid sequential functionalization—bromination, Suzuki coupling, nitration/reduction, or directed metalation—from a single stock intermediate. This divergent-synthesis-ready building block outperforms pre-functionalized congeners in library-generation flexibility. Insist on CAS 2097857-00-4 to ensure consistent low-lipophilic fragment behavior in biochemical screening at 10–100 µM.

Molecular Formula C10H9N3O
Molecular Weight 187.202
CAS No. 2097857-00-4
Cat. No. B2942068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one
CAS2097857-00-4
Molecular FormulaC10H9N3O
Molecular Weight187.202
Structural Identifiers
SMILESC1=CC(=O)N(N=C1)CC2=CC=NC=C2
InChIInChI=1S/C10H9N3O/c14-10-2-1-5-12-13(10)8-9-3-6-11-7-4-9/h1-7H,8H2
InChIKeyNWBPVFHSIPOSNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one (CAS 2097857-00-4): Core Scaffold Identity and Procurement Baseline


2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one is an N2-substituted pyridazin-3(2H)-one derivative (molecular formula C10H9N3O, molecular weight 187.20 g/mol) bearing an unsubstituted pyridazinone ring and a pyridin-4-ylmethyl group at the 2-position [1]. This compound belongs to the pyridazinone class, a privileged scaffold in medicinal chemistry with documented applications across cardiovascular, anti-inflammatory, and oncology programs [2]. Its computed physicochemical profile includes an XLogP3-AA of -0.1, topological polar surface area (TPSA) of 45.6 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. The absence of substituents at positions 4, 5, and 6 of the pyridazinone ring distinguishes it from functionalized analogs and positions it as a versatile intermediate for further derivatization.

Why Generic Pyridazinone Substitution Fails for 2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one (CAS 2097857-00-4)


The N2 substituent of pyridazin-3(2H)-ones is a critical determinant of both biological activity and physicochemical behavior. In a foundational structure-activity relationship (SAR) study of pyridazinone-based phosphodiesterase IV (PDE4) inhibitors, compounds bearing an N2-benzyl group were found to be 12- to 50-fold less potent than their N2-ethyl counterparts, with concomitantly reduced selectivity profiles [1]. This class-level SAR demonstrates that the steric bulk, electronic character, and hydrogen-bonding capacity of the N2 substituent profoundly modulate target engagement. Consequently, a 2-methylpyridazin-3(2H)-one (MW 110.11 g/mol, XLogP ~0.2) or a 2-benzyl analog (XLogP ~1.5) cannot be treated as interchangeable with 2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one (XLogP -0.1), which introduces a basic pyridine nitrogen capable of protonation, coordination, or hydrogen bonding. Substitution at the N2 position also influences the reactivity of the pyridazinone ring toward electrophilic aromatic substitution and cross-coupling reactions at C4, C5, and C6, directly affecting downstream synthetic utility. The quantitative evidence that follows, though limited by the scarcity of published head-to-head data for this specific compound, underscores these differentiation points.

Quantitative Differentiation Evidence for 2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one (CAS 2097857-00-4) Against Closest Analogs


N2-Substituent Potency and Selectivity Divergence: Pyridin-4-ylmethyl vs. Ethyl in PDE4 Inhibition Context

In a benchmark SAR study of 6-aryl-4,5-heterocyclic-fused pyridazinones as PDE4 inhibitors, N2-benzyl substituted analogs exhibited 12- to 50-fold lower PDE4 inhibitory potency compared to their N2-ethyl counterparts, alongside reduced selectivity [1]. While 2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one itself was not directly assayed in this study, the pyridin-4-ylmethyl group is sterically and electronically related to the benzyl group and can be classed within the same 'bulky N2-substituent' category. This class-level inference predicts that the target compound will exhibit attenuated PDE4 potency relative to N2-ethyl analogs, but the pyridine nitrogen may confer compensating interactions (e.g., hydrogen bonding or metal coordination) not available to the purely hydrophobic benzyl or ethyl groups.

PDE4 inhibition Structure-activity relationship N2-substituent effect

Computed Lipophilicity Differentiation: XLogP3-AA Comparison of 2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one vs. 2-Benzylpyridazin-3(2H)-one

2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one has a computed XLogP3-AA of -0.1, indicating near-neutral lipophilicity with slight hydrophilic character [1]. In contrast, 2-benzylpyridazin-3(2H)-one (CAS 494777-67-2, MW 186.21 g/mol) is predicted to have a significantly higher XLogP of approximately 1.3–1.6 based on the replacement of the pyridine ring with a phenyl ring (a ΔlogP of approximately 1.4–1.7 units) . This difference arises from the presence of the pyridine nitrogen, which increases polarity and aqueous solubility. The lower logP of the target compound translates to improved aqueous solubility and potentially reduced non-specific protein binding, making it more suitable for biochemical assay conditions requiring higher compound concentrations.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Donor/Acceptor Profile: Differentiation from Ring-Substituted Analogs for Supramolecular and Coordination Applications

2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one possesses a distinctive hydrogen bond donor/acceptor (HBD/HBA) profile: zero HBD and three HBA (two from the pyridazinone carbonyl and endocyclic nitrogens, one from the pyridine nitrogen) [1]. In comparison, 5,6-dimethyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one adds steric bulk at positions 5 and 6 without altering the HBD/HBA count, but the methyl groups increase steric hindrance around the pyridazinone ring, potentially impeding metal coordination or protein binding interactions. The 5-bromo and 6-bromo analogs introduce a heavy atom (Br, MW ~80 Da) that can participate in halogen bonding, altering the interaction landscape. The unsubstituted pyridazinone ring of the target compound preserves maximal conformational flexibility and minimal steric obstruction at C4, C5, and C6, which is critical when the ring itself must engage in π-stacking or serve as a metal-chelating moiety.

Hydrogen bonding Coordination chemistry Fragment-based drug design

Synthetic Versatility: Unsubstituted Pyridazinone Ring as a Multipoint Derivatization Platform vs. Pre-functionalized Analogs

The target compound bears no substituents at positions 4, 5, and 6 of the pyridazinone ring, in contrast to analogs such as 5,6-dimethyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one (methyl groups occupying C5 and C6) or 6-bromo-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one (bromine at C6). The unsubstituted ring allows for sequential, site-selective functionalization via electrophilic aromatic substitution, directed ortho-metalation, or transition-metal-catalyzed cross-coupling at any of the three available positions [1]. Pre-functionalized analogs constrain the synthetic chemist to work around existing substituents, limiting the diversity of accessible derivatives. The N-arylation methodology using lead tetraacetate/zinc chloride, demonstrated for a range of pyridazin-3(2H)-ones, confirms that the N2 position can be selectively modified prior to ring functionalization, establishing a modular synthetic route where the N2-pyridin-4-ylmethyl group is installed first, followed by diversification of the ring [2].

Synthetic intermediate Late-stage functionalization Medicinal chemistry building block

Optimal Research and Industrial Application Scenarios for 2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one (CAS 2097857-00-4)


Fragment-Based Drug Discovery (FBDD) Library Member for PDE4 or Kinase Target Screening

With a molecular weight of 187.20 g/mol, TPSA of 45.6 Ų, and zero hydrogen bond donors, 2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one adheres to the 'Rule of Three' guidelines for fragment libraries (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. Its computed XLogP of -0.1 ensures adequate aqueous solubility for fragment screening at concentrations up to 1 mM. The pyridin-4-ylmethyl group provides a basic nitrogen for potential salt-bridge or hydrogen-bond interactions with target proteins, while the unsubstituted pyridazinone ring permits subsequent fragment growing or merging strategies. Users targeting PDE4 or related phosphodiesterase enzymes should note that N2-benzyl-type substitution is associated with 12–50× lower potency relative to N2-ethyl in the PDE4 context, as established by Dal Piaz et al. (1997), so this fragment may require significant optimization to achieve nanomolar potency [2].

Versatile Synthetic Intermediate for Parallel Library Synthesis of 4,5,6-Trisubstituted Pyridazinones

The three unsubstituted positions (C4, C5, C6) on the pyridazinone ring of this compound enable sequential, site-selective functionalization. Established N-arylation chemistry confirms that the N2-pyridin-4-ylmethyl group can be installed before ring diversification [3]. Medicinal chemistry teams can procure this single intermediate and apply divergent synthetic routes (e.g., C4 bromination followed by Suzuki coupling, C5 nitration/reduction, C6 directed metalation) to generate diverse compound libraries. This contrasts with procuring multiple pre-functionalized analogs (e.g., 5-bromo, 6-bromo, or 5,6-dimethyl derivatives), each of which restricts the accessible chemical space.

Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Precursor

The compound presents two distinct metal-coordination motifs: the pyridine nitrogen (soft Lewis base) and the pyridazinone carbonyl/endocyclic nitrogens (potential bidentate coordination). With zero hydrogen bond donors, the compound cannot engage in competing intermolecular hydrogen bonding that might interfere with metal coordination geometries. The XLogP of -0.1 (vs. ~1.5 for the benzyl analog) ensures adequate solubility in polar solvents commonly used in coordination chemistry (water, methanol, acetonitrile), broadening the range of compatible synthetic conditions [1].

Biochemical Assay Probe Requiring Low Non-Specific Protein Binding

The near-neutral lipophilicity (XLogP -0.1) and moderate TPSA (45.6 Ų) of 2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one predict lower non-specific binding to serum proteins and assay plate surfaces compared to more lipophilic N2-substituted analogs such as 2-benzylpyridazin-3(2H)-one (estimated XLogP ~1.5) [1]. For biochemical assays requiring compound concentrations in the 10–100 μM range, this reduced lipophilicity decreases the risk of compound precipitation and non-specific target engagement, improving assay reproducibility. This advantage is particularly relevant when comparing procurement options between the pyridin-4-ylmethyl and benzyl analogs for use in high-throughput screening campaigns.

Quote Request

Request a Quote for 2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.